4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide
Description
The compound 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide (Compound ID: F391-0543) is a thiophene-2-carboxamide derivative with a complex substitution pattern. Its molecular formula is C25H21FN2O3S2, and it has a molecular weight of 480.58 g/mol . The compound features a 3-fluorophenyl group at position 4 of the thiophene ring and a methyl(3-methylphenyl)sulfamoyl moiety at position 3, contributing to its steric and electronic profile .
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3S2/c1-17-8-6-13-21(14-17)28(2)33(30,31)24-22(18-9-7-10-19(26)15-18)16-32-23(24)25(29)27-20-11-4-3-5-12-20/h3-16H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYWUGCBBAXZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a halogenation reaction followed by a coupling reaction using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Carboxamidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, organometallics, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, thiophene derivatives are often explored for their potential as bioactive molecules. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Medicinally, compounds like 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide are investigated for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, conductive polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations
Substituent Effects: Sulfamoyl vs. Fluorophenyl vs. Trifluoromethyl/Nitro Groups: The 3-fluorophenyl substituent in F391-0543 offers moderate electron-withdrawing effects, while trifluoromethyl and nitro groups in analogs enhance electrophilicity and metabolic stability .
Molecular Weight and Bioavailability: F391-0543’s higher molecular weight (480.58) may limit oral bioavailability compared to smaller analogs (e.g., 408.35 g/mol in the nitro-phenoxy derivative) .
Research Findings and Implications
- Antibacterial Potential: Analogs like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibit antibacterial activity, attributed to the nitro group’s role in disrupting bacterial enzymes . F391-0543’s lack of a nitro group suggests a different mechanism, possibly targeting sulfamoyl-dependent pathways .
- Synthetic Flexibility : The sulfamoyl moiety in F391-0543 allows for modular synthesis, as seen in , where varying aryl groups (e.g., ethyl, chlorophenyl) are introduced to optimize activity .
- Solubility Challenges : Despite F391-0543’s moderate polar surface area, its low logSw (-5.52 ) indicates poor aqueous solubility, a common issue in sulfonamide/sulfamoyl derivatives .
Biological Activity
4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 494.6 g/mol. The compound features a thiophene ring, which is known for its aromaticity and ability to participate in various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H23FN2O3S2 |
| Molecular Weight | 494.6 g/mol |
| IUPAC Name | 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide |
| CAS Number | 1114660-72-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound . Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound's mechanism appears to involve disruption of microtubule dynamics, similar to the action of Combretastatin A-4 (CA-4), which is known for its potent anticancer activity. The binding affinity to tubulin suggests that this compound may effectively interfere with cancer cell mitosis.
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Case Studies :
- A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against Hep3B liver cancer cells, with IC50 values ranging from 5.46 µM to 12.58 µM, indicating promising therapeutic potential .
- Another investigation into structural modifications revealed that changing substituents on the phenyl rings enhanced anticancer activity, with some compounds achieving IC50 values lower than 11.6 µg/mL .
Antibacterial and Antioxidant Activities
In addition to its anticancer properties, the compound also exhibits antibacterial and antioxidant activities:
- Antibacterial Activity : Thiophene derivatives have been shown to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure displayed high activity indices against E. coli and Pseudomonas aeruginosa, suggesting potential for development as antibacterial agents .
- Antioxidant Activity : The antioxidant capacity of these compounds has been evaluated using assays such as the ABTS radical cation decolorization method. Results indicated that certain derivatives could inhibit oxidative stress by scavenging free radicals effectively .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide typically involves multi-step organic reactions including:
- Formation of the Thiophene Ring : Achieved through cyclization reactions.
- Introduction of Functional Groups : Electrophilic aromatic substitution is commonly employed to introduce fluorophenyl and methylphenyl groups.
- Sulfamoylation : Incorporation of the sulfamoyl group is done using sulfonyl chlorides.
The structure-activity relationship studies indicate that modifications at specific positions on the phenyl rings can significantly alter biological activity, particularly in enhancing anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
